Bis(trimethylsilylmethyl) sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISUCMFTNKRCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197046 | |

| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-51-0 | |

| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilylmethyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties and Applications of Bis(trimethylsilylmethyl) sulfide

This guide provides a comprehensive technical overview of bis(trimethylsilylmethyl) sulfide, a key organosilicon reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical properties, reactivity, and practical applications, grounding all claims in verifiable data and established scientific principles.

Introduction and Strategic Importance

This compound, with the chemical formula C8H22SSi2, is a structurally distinct thioether characterized by two trimethylsilylmethyl groups linked to a central sulfur atom.[1][2] Its strategic value in modern organic synthesis stems from its function as a stable, manageable precursor to reactive sulfur-containing intermediates. Unlike its more volatile or hazardous counterparts, this compound offers a controlled method for introducing the thio-functional group, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will elucidate the fundamental properties that underpin its utility and provide insights into its practical application.

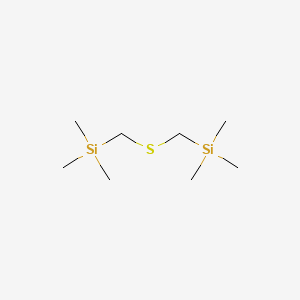

Molecular Structure

The molecule's architecture is fundamental to its reactivity. The presence of silicon atoms influences the electron density and reactivity of the adjacent methylene groups and the central sulfur atom.

Caption: 2D representation of this compound.

Core Physical and Chemical Properties

The utility of a reagent is directly dictated by its physical properties. These parameters influence storage conditions, solvent selection, reaction setup, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Thiobis(methylene)bis(trimethylsilane) | [1][2] |

| CAS Number | 4712-51-0 | [1][2] |

| Molecular Formula | C₈H₂₂SSi₂ | [1][2] |

| Molecular Weight | 206.50 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Odor | Stench | [4] |

| Boiling Point | 88 °C @ 21 mmHg (28 hPa) | [1][2] |

| Density | 0.844 g/mL at 20 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.455 | [1][2] |

| Solubility | Soluble in organic solvents like THF, toluene. Hydrolyzes in water. | [5] |

| Functional Group | Thioether | [1][2] |

Spectroscopic Profile

Spectroscopic analysis is essential for quality control and reaction monitoring. The expected spectral characteristics are as follows:

-

¹H NMR: Two distinct singlets are expected. The protons of the six methyl groups attached to silicon (Si-(CH₃)₃) would appear as a sharp singlet, typically upfield. The four protons of the two methylene groups (-S-CH₂-Si-) would produce another singlet, shifted further downfield.

-

¹³C NMR: The spectrum will show two signals corresponding to the methyl carbons and the methylene carbons.

-

²⁹Si NMR: A single resonance is expected due to the chemical equivalence of the two silicon atoms.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 206.5. Common fragmentation patterns would include the loss of a methyl group (-15 amu) and a trimethylsilyl group (-73 amu).

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching and bending, Si-C stretching (typically around 1250 cm⁻¹ and 840 cm⁻¹), and C-S stretching vibrations.

Synthesis, Reactivity, and Applications

Synthesis

While multiple synthetic routes exist, a common laboratory-scale preparation involves the reaction of (trimethylsilyl)methyl magnesium chloride with a sulfur source like sulfur dichloride or disulfur dichloride under anhydrous conditions. The crude product is then purified by vacuum distillation.

Core Reactivity: A (Methylthio)methyl Anion Equivalent

The primary utility of this compound lies in its role as a synthetic equivalent of the (methylthio)methyl anion.[1][2] This reactivity is typically unmasked using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon triggers a fragmentation cascade, generating a highly reactive carbanion intermediate that can engage in various carbon-carbon bond-forming reactions.

Caption: Reaction workflow using this compound.

This pathway provides a significant advantage over using traditional, often unstable, sulfur-containing carbanions. The reagent's stability allows for its storage and precise dispensing, while the fluoride-triggered activation ensures the reactive species is generated in situ, minimizing side reactions.

Applications in Drug Discovery

Sulfur-containing motifs are prevalent in a wide range of pharmaceuticals due to their unique physicochemical properties.[6][7] They can participate in hydrogen bonding, modulate lipophilicity, and serve as metabolic soft spots. Reagents like this compound are instrumental in the early stages of drug discovery for the synthesis of novel sulfonamides, thioethers, and other sulfur-containing heterocycles that form the core of many therapeutic agents.[7][8]

Experimental Protocol: Fluoride-Promoted Thioalkylation of an Aldehyde

This protocol describes a representative procedure for the reaction of this compound with an electrophile, illustrating its core utility. This is a generalized procedure and must be adapted and performed with strict adherence to all laboratory safety protocols.

Objective: To synthesize a β-hydroxysulfide via the addition of the in situ generated thio-anion to benzaldehyde.

Methodology:

-

Apparatus Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. The entire apparatus is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 40 mL) via syringe. Benzaldehyde (1.0 eq) is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Anion Generation & Reaction: this compound (1.1 eq) is added to the stirred solution. A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) is then added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated aqueous NH₄Cl.

-

Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired β-hydroxysulfide product.

Safety and Handling

This compound is a combustible liquid that requires careful handling in a controlled laboratory environment.[4]

-

Health Hazards: The compound is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[9][10]

-

Handling Precautions: Work in a well-ventilated fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][10] Avoid breathing vapors.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][11] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11]

-

Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[9] Vapors may form explosive mixtures with air.[9]

References

-

Wikipedia. Bis(trimethylsilyl)sulfide. [Link]

-

Chemsrc. bis(trimethylsilyl) sulfide | CAS#:3385-94-2. [Link]

-

Moffitt Cancer Center. Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. [Link]

-

Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Fisher Scientific. Bis(trimethylsilyl)sulfide - SAFETY DATA SHEET. [Link]

-

PubMed Central. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]

Sources

- 1. This compound = 98.0 4712-51-0 [sigmaaldrich.com]

- 2. This compound = 98.0 4712-51-0 [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to Bis(trimethylsilylmethyl) sulfide: Properties, Synthesis, and Application

This guide provides an in-depth exploration of bis(trimethylsilylmethyl) sulfide, a versatile organosilicon reagent. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond simple data recitation to offer field-proven insights into its molecular characteristics, a robust framework for its synthesis and validation, and a clear view of its mechanistic applications.

Core Identity and Molecular Profile

This compound, with a molecular weight of 206.50 g/mol , is a key reagent in specialized organic synthesis.[1] A critical point of expertise is to distinguish it from a similar, yet functionally distinct, compound: bis(trimethylsilyl) sulfide.

-

This compound (This Guide's Focus)

-

CAS Number: 4712-51-0[1]

-

Structure: (CH₃)₃Si-CH₂ -S-CH₂ -Si(CH₃)₃

-

Key Feature: Contains methylene (-CH₂-) linkers between the sulfur and silicon atoms.

-

-

Bis(trimethylsilyl) sulfide (Hexamethyldisilathiane)

This structural difference—the presence of the methylene bridges—is fundamental. It alters the molecule's reactivity, steric profile, and, most directly, its molecular weight. Misidentification can lead to significant errors in stoichiometry and reaction outcomes.

Physicochemical Data

The molecular weight is a foundational parameter, calculated from the empirical formula C₈H₂₂SSi₂.[1] This value is essential for all stoichiometric calculations in synthesis. The table below summarizes its key quantitative properties, which are critical for experimental design, including solvent selection and purification strategy.

| Property | Value | Source(s) |

| Molecular Weight | 206.50 g/mol | [1] |

| Chemical Formula | C₈H₂₂SSi₂ | [1] |

| CAS Number | 4712-51-0 | [1] |

| Appearance | Colorless clear liquid | |

| Density | 0.844 g/mL at 20 °C | [1] |

| Boiling Point | 88 °C at 21 mmHg | [1] |

| Refractive Index | n20/D 1.455 | [1] |

| Flash Point | 65 °C (149 °F) - closed cup | [1] |

Synthesis and Validation: A Self-Validating Protocol

While specific peer-reviewed protocols for this compound are not broadly indexed, a reliable synthesis can be designed from first principles of organic chemistry. The most chemically sound approach is a classic nucleophilic substitution.

Proposed Synthetic Strategy

This strategy employs the sulfide ion (S²⁻) as a nucleophile to displace a halide from two equivalents of (chloromethyl)trimethylsilane.

Overall Reaction: Na₂S + 2 (CH₃)₃SiCH₂Cl → [(CH₃)₃SiCH₂]₂S + 2 NaCl

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

-

Reactor Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel. The entire apparatus must be oven-dried and assembled hot to ensure anhydrous conditions.

-

Causality: Organosilicon reagents can be sensitive to moisture. Anhydrous conditions prevent the formation of silanol byproducts and ensure the nucleophilicity of the sulfide is not compromised by protonation.

-

-

Reagent Charging: Anhydrous sodium sulfide is suspended in a polar aprotic solvent like tetrahydrofuran (THF).

-

Causality: A polar aprotic solvent is chosen because it can solvate the sodium cation while leaving the sulfide anion relatively "bare" and highly nucleophilic, promoting the desired Sₙ2 reaction pathway.

-

-

Substrate Addition: (Chloromethyl)trimethylsilane is dissolved in THF and added dropwise via the dropping funnel to the stirred sulfide suspension. The reaction may be mildly exothermic.

-

Causality: Dropwise addition allows for better temperature control, preventing potential side reactions.

-

-

Reaction: The mixture is stirred at room temperature or with gentle heating until reaction completion, which can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting chloride.

-

Workup: Upon completion, the reaction mixture is cooled and filtered to remove the precipitated sodium chloride. The filtrate is then quenched with water, and the organic layer is separated.

-

Causality: The NaCl byproduct is insoluble in THF and can be easily removed by filtration. The aqueous wash removes any remaining inorganic salts or water-soluble impurities.

-

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

-

Causality: The product has a relatively high boiling point, making vacuum distillation the method of choice to purify it without thermal decomposition.

-

Analytical Characterization: The Validation System

Confirming the molecular weight and structure is paramount. The following workflow constitutes a self-validating system for the synthesized product.

Sources

An In-Depth Technical Guide to Bis(trimethylsilylmethyl) sulfide: Synthesis, Characterization, and Synthetic Utility

This guide provides a comprehensive technical overview of bis(trimethylsilylmethyl) sulfide, C₈H₂₂SSi₂, a versatile and sterically hindered organosulfur reagent. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, spectroscopic signature, and key applications, emphasizing the causality behind its reactivity and utility in modern organic synthesis.

Introduction: A Unique Sulfide Donor

This compound, also known by its synonym thiobis(methylene)bis(trimethylsilane), is a colorless liquid notable for its utility as a synthetic equivalent of the "(methylthio)methyl anion" in fluoride-promoted reactions. Its structure, featuring two bulky trimethylsilylmethyl groups flanking a central sulfur atom, imparts unique steric and electronic properties. This bulk hinders self-reaction and provides a clean, non-enolisable source of a methylene sulfide moiety, making it a valuable tool for constructing complex thioethers. Unlike its simpler analog, bis(trimethylsilyl)sulfide (((CH₃)₃Si)₂S), which serves as an aprotic S²⁻ source for converting oxides to sulfides, this compound is primarily used to introduce a -CH₂-S-CH₂- unit.[1]

Molecular Structure and Physicochemical Properties

The core of this compound's utility lies in its distinct molecular architecture. The silicon atoms confer significant steric hindrance and electronic stabilization, influencing the reactivity of the central sulfur atom and the adjacent methylene groups.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Source |

| Molecular Weight | 206.50 g/mol | |

| CAS Number | 4712-51-0 | |

| Appearance | Colorless liquid | [1] |

| Density | 0.844 g/mL at 20 °C | |

| Boiling Point | 88 °C at 21 mmHg | |

| Refractive Index (n20/D) | 1.455 | |

| Flash Point | 65 °C (149 °F) - closed cup |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via the reaction of a (trimethylsilyl)methyl Grignard reagent with a suitable sulfur source, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). The Grignard pathway is preferred as it directly constructs the desired C-S-C linkage.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a robust method for laboratory-scale synthesis. The causality for each step is explained to ensure reproducibility and safety.

Materials:

-

Magnesium turnings

-

(Chloromethyl)trimethylsilane

-

Sulfur dichloride (SCl₂)

-

Anhydrous diethyl ether or THF

-

Iodine (crystal for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Grignard Reagent Preparation: An oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings. A small crystal of iodine is added. A solution of (chloromethyl)trimethylsilane in anhydrous ether is added dropwise to initiate the reaction. Causality: The iodine crystal helps activate the magnesium surface. Anhydrous conditions are critical as Grignard reagents react violently with water.

-

Reaction with Sulfur Dichloride: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of sulfur dichloride in anhydrous ether is added dropwise via the dropping funnel. The reaction is highly exothermic and the addition rate must be controlled to maintain the temperature. Causality: Slow, cold addition prevents side reactions and thermal decomposition of the unstable sulfur dichloride.

-

Workup: After the addition is complete, the reaction is stirred for several hours at room temperature. It is then carefully quenched by pouring it over a mixture of crushed ice and saturated aqueous ammonium chloride. Causality: Saturated NH₄Cl is a mild acid source that protonates and dissolves the magnesium salts without being acidic enough to cause significant hydrolysis of the silyl ether product.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (lit. bp 88 °C/21 mmHg) to yield the pure, colorless liquid. Causality: Vacuum distillation is necessary because the compound has a relatively high boiling point and may decompose at atmospheric pressure.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is paramount for confirming the identity and purity of the synthesized product. The following data serve as a benchmark for researchers.

| Technique | Expected Signature |

| ¹H NMR | Two singlets are expected. A high-field singlet around δ 0.1 ppm corresponding to the 18 equivalent protons of the two -Si(CH₃)₃ groups. A second singlet around δ 2.0-2.5 ppm for the 4 equivalent protons of the two -CH₂- groups. |

| ¹³C NMR | Two signals are expected. A high-field signal around δ 0-2 ppm for the methyl carbons of the -Si(CH₃)₃ groups. A second signal around δ 25-30 ppm for the methylene carbons (-S-CH₂-Si). |

| IR Spectroscopy | Strong C-H stretching peaks around 2850-2960 cm⁻¹. A characteristic Si-C stretching vibration is expected around 1250 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z = 206.5. A prominent fragment ion at m/z = 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺. |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent used for NMR analysis.[2][3]

Core Reactivity and Synthetic Applications

The primary utility of this compound is as a nucleophilic building block for the synthesis of more complex thioethers. The sulfur atom acts as a soft nucleophile, readily participating in substitution reactions with various electrophiles.

Application in Thioether Synthesis

A common application involves the reaction with alkyl halides to form symmetrical or unsymmetrical thioethers. This reaction proceeds via a classic Sₙ2 mechanism.

Caption: General reactivity pathway for this compound.

Potential in Materials Science and Drug Development

While direct applications as a pharmaceutical ingredient are not prominent, its role as a synthetic intermediate is significant. The thioether linkage is a common motif in many biologically active molecules and pharmaceutical agents. This reagent provides a controlled method for introducing this functional group, which can be crucial in the synthesis of drug candidates.

Furthermore, in materials science, organosilicon-sulfur compounds like this can serve as single-source precursors for the chemical vapor deposition (CVD) of silicon-carbon-sulfur (SiC/S) materials.[4][5] The controlled decomposition of such molecules at high temperatures can lead to the formation of thin films with tailored electronic and physical properties.

Safety and Handling

This compound is a combustible liquid and should be handled with care.

-

Hazards: Combustible liquid. Forms explosive mixtures with air upon intense heating.

-

Precautions: Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, well-ventilated place away from ignition sources.[6]

Conclusion

This compound is a specialized reagent with significant value in organic synthesis. Its sterically demanding structure provides a clean and controllable route to complex thioethers, a functional group of interest in both pharmaceutical and materials science. Understanding its synthesis, spectroscopic properties, and reactivity profile, as detailed in this guide, empowers researchers to leverage its unique chemical attributes for advanced molecular construction.

References

-

Wikipedia. Bis(trimethylsilyl)sulfide. [Link]

-

ResearchGate. Synthesis of bis-methyl sulfide 6. [Link]

-

ACS Publications. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. [Link]

-

Organic Syntheses. bis(trimethylsilyl) peroxide (btmspo). [Link]

-

ChemRxiv. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. [Link]

-

Organic Syntheses. 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

-

Royal Society of Chemistry. Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded.... [Link]

-

The Electrochemical Society. Direct Surface Sulfidation of Layered Metal Hydroxides Using Bis(trimethylsilyl) Sulfide. [Link]

-

Gelest, Inc. Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from the Single Source Precursor Trisilacyclohexane. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

-

MDPI. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. [Link]

-

ResearchGate. High-Temperature Chemical Vapor Deposition for SiC Single Crystal Bulk Growth Using Tetramethylsilane as a Precursor. [Link]

Sources

Spectroscopic Data of Bis(trimethylsilylmethyl) sulfide: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of bis(trimethylsilylmethyl) sulfide (CAS 4712-51-0). Intended for researchers in synthetic chemistry and materials science, this document synthesizes foundational spectroscopic principles and comparative data from analogous organosilicon compounds to present a predicted but robust characterization profile. Due to the scarcity of publicly available experimental spectra for this specific compound, this guide serves as an expert-level predictive tool. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section provides a detailed interpretation of expected spectral features, supported by established chemical theory, to facilitate compound identification and quality control. Furthermore, this guide outlines best-practice experimental protocols for acquiring high-fidelity data for this class of molecule.

Introduction to this compound

This compound, with the structure ((CH₃)₃SiCH₂)₂S, is a sulfur-containing organosilicon compound. Unlike its more common analogue, bis(trimethylsilyl) sulfide [((CH₃)₃Si)₂S], the presence of a methylene (-CH₂-) linker between the silicon and sulfur atoms significantly alters its chemical and spectroscopic properties. This compound serves as a valuable synthetic intermediate, for instance, acting as a synthetic equivalent of the (methylthio)methyl anion in fluoride-ion promoted reactions[1].

Accurate spectroscopic characterization is paramount for verifying the synthesis and purity of such reagents. This guide provides a detailed predictive analysis of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The molecule's symmetry—with two identical trimethylsilylmethyl groups attached to a central sulfur atom—results in a simplified yet highly informative spectrum.

Diagram: Molecular Structure and NMR Assignments

Caption: Structure of this compound with nuclei labeled for NMR analysis.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals, both singlets, corresponding to the two unique proton environments (labeled Hᵃ and Hᶜ in the diagram).

-

Trimethylsilyl Protons (-Si(CH₃)₃): The 18 protons of the two equivalent trimethylsilyl groups are chemically identical. They are expected to produce a sharp, intense singlet. Due to the electropositive nature of silicon, these protons are highly shielded and should appear far upfield, close to the TMS reference standard.

-

Methylene Protons (-CH₂-S-): The 4 protons of the two equivalent methylene groups are also chemically identical. They will appear as a singlet, as there are no adjacent protons to couple with. These protons are deshielded relative to the methyl protons due to their proximity to the electronegative sulfur atom.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will be similarly simple, showing two signals corresponding to the two distinct carbon environments (Cᵃ and Cᶜ).

-

Methyl Carbons (-Si(CH₃)₃): The six equivalent methyl carbons will give rise to a single signal, expected to be very close to the TMS reference (0 ppm)[2].

-

Methylene Carbons (-CH₂-S-): The two equivalent methylene carbons will appear as a single signal. Its chemical shift will be influenced by attachment to both silicon (upfield shift) and sulfur (downfield shift). The net effect is a downfield shift relative to the methyl carbons.

Predicted ²⁹Si NMR Spectroscopy

The ²⁹Si nucleus, while having low natural abundance (4.7%), provides direct insight into the silicon environment.

-

A proton-decoupled ²⁹Si NMR spectrum is expected to show a single sharp resonance, confirming the equivalence of the two silicon atoms in the molecule. For tetra-alkyl silanes, the chemical shift is typically observed in the range of 0 to +5 ppm relative to TMS.

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ¹H | 0.05 - 0.15 | Singlet | 18H | -Si(CH ₃)₃ | Highly shielded protons attached to silicon, similar to TMS. |

| 2.0 - 2.2 | Singlet | 4H | -S-CH ₂-Si- | Deshielded by adjacent sulfur atom. | |

| ¹³C | -1.0 - 2.0 | Singlet | - | -Si(C H₃)₃ | Shielded carbon attached to silicon. |

| 15 - 20 | Singlet | - | -S-C H₂-Si- | Influenced by both silicon and sulfur. | |

| ²⁹Si | 0 - 5.0 | Singlet | - | (Si (CH₃)₃)₂ | Typical range for tetra-alkyl silane environments. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is excellent for identifying key functional groups. The analysis below is based on characteristic frequencies for organosilicon compounds and thioethers.

Predicted Spectral Interpretation

-

C-H Stretching: Strong absorptions are expected in the 2950-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

-

CH₂ and CH₃ Bending (Deformation): Sharp bands around 1465 cm⁻¹ (methylene scissoring) and in the 1410-1380 cm⁻¹ range (methyl umbrella mode) are anticipated. A characteristic band for Si-CH₃ symmetric deformation is expected around 1250 cm⁻¹.

-

Si-C Stretching: A key diagnostic feature for trimethylsilyl groups is one or more strong bands in the 860-750 cm⁻¹ region due to Si-C stretching and CH₃ rocking vibrations. For a -CH₂-Si(CH₃)₃ moiety, a strong band around 860-840 cm⁻¹ is typical.

-

C-S Stretching: The carbon-sulfur stretch is typically weak and appears in the 700-600 cm⁻¹ range. Its identification can sometimes be challenging due to its low intensity.

Summary of Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2965 | Strong | Asymmetric C-H Stretch (CH₃) |

| 2900-2920 | Medium | Asymmetric C-H Stretch (CH₂) |

| 2850-2870 | Medium | Symmetric C-H Stretch (CH₃ & CH₂) |

| ~1465 | Medium | CH₂ Scissoring |

| ~1380 | Medium-Weak | CH₃ Symmetric Bending (Umbrella) |

| ~1250 | Strong | CH₃ Symmetric Bending on Si |

| 840-860 | Strong | Si-C Stretch / CH₃ Rock |

| 600-700 | Weak | C-S Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for structural confirmation. Electron Ionization (EI) is a common technique for such analyses.

Predicted Fragmentation Analysis

The molecular weight of this compound (C₈H₂₂SSi₂) is 206.50 g/mol [1]. The mass spectrum is expected to be dominated by fragmentation pathways characteristic of trimethylsilyl compounds.

-

Molecular Ion (M⁺): A molecular ion peak at m/z = 206 should be observable, though it may be of low intensity due to the lability of the structure under EI conditions.

-

Loss of a Methyl Group ([M-15]⁺): A very common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the TMS groups to form a stable silicon-centered cation at m/z = 191. This peak is expected to be prominent.

-

Trimethylsilyl Cation ([Si(CH₃)₃]⁺): The most characteristic and often the base peak in the mass spectra of TMS-containing compounds is the trimethylsilyl cation at m/z = 73 . Its high stability makes this a dominant fragmentation pathway.

-

Thio-formylsilane Cation ([CH₂SSi(CH₃)₃]⁺): Cleavage of one of the C-S bonds could lead to the formation of a cation at m/z = 119.

-

Further Fragmentations: The [M-15]⁺ ion can undergo further fragmentation, such as the loss of neutral species, leading to a complex pattern of lower mass ions.

Diagram: Predicted ESI-MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring high-quality spectroscopic data for liquid organosilicon compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a solution of ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good choice as it is an excellent solvent for most organosilicon compounds and its residual peak does not interfere with the expected signals.

-

Internal Standard: Tetramethylsilane (TMS) is the conventional reference standard (0 ppm) for ¹H, ¹³C, and ²⁹Si NMR. If not already present in the solvent, a small amount can be added.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire at least 16 scans with a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (for a 400 MHz ¹H system) or higher.

-

Parameters: Use proton decoupling (e.g., zgpg30). A sufficient number of scans (~1024 or more) and a relaxation delay of 2-5 seconds are required to obtain good signal-to-noise for the quaternary-carbon-like methylene carbon.

-

-

²⁹Si NMR Acquisition:

-

Instrument: 79.5 MHz (for a 400 MHz ¹H system) or higher.

-

Parameters: Use a pulse sequence sensitive to ²⁹Si, such as INEPT or DEPT, which leverages the larger gyromagnetic ratio of ¹H to enhance the ²⁹Si signal. Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE).

-

IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation. Alternatively, the sample can be analyzed as a neat thin film between two salt plates (e.g., KBr or NaCl).

-

Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters: Collect a background spectrum of the clean ATR crystal or empty salt plates first. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal for a volatile, thermally stable liquid like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Acquisition:

-

GC Parameters: Use a non-polar column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50 °C to 250 °C at 10 °C/min) to ensure good separation.

-

MS Parameters: Use a standard EI energy of 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

References

-

Pascal-Man, I. Si NMR Some Practical Aspects. [Online] Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). [Online] Available at: [Link]

-

IMSERC. NMR Periodic Table: Silicon NMR. Northwestern University. [Online] Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Online] Available at: [Link]

Sources

- 1. BJOC - Complementarity of solution and solid state mechanochemical reaction conditions demonstrated by 1,2-debromination of tricyclic imides [beilstein-journals.org]

- 2. The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study [mdpi.com]

The Genesis of a Versatile Sulfur Donor: A Technical Guide to the Discovery and First Synthesis of Bis(trimethylsilylmethyl) sulfide

Abstract

This technical guide provides a comprehensive overview of the discovery and the first documented synthesis of bis(trimethylsilylmethyl) sulfide, a pivotal reagent in organosilicon and sulfur chemistry. The narrative delves into the pioneering work of Achiwa and coworkers, elucidating the experimental rationale, detailed synthetic protocols, and the initial applications that paved the way for its broader use in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the origins and fundamental chemistry of this versatile sulfur-containing organosilicon compound.

Introduction: The Emergence of a Unique α-Silyl Sulfide

This compound, systematically named thiobis(methylene)bis(trimethylsilane), is an organosilicon compound with the chemical formula ((CH₃)₃SiCH₂)₂S. Its strategic importance lies in its role as a stable, yet reactive, precursor for the generation of α-thiocarbanion equivalents and thiocarbonyl ylides, which are highly valuable intermediates in the construction of complex sulfur-containing heterocycles. Unlike its close relative, bis(trimethylsilyl) sulfide, the methylene spacer between the silicon and sulfur atoms in this compound imparts distinct reactivity, making it a unique tool in the arsenal of synthetic chemists. This guide will illuminate the seminal work that first brought this compound to the forefront of chemical literature.

The Discovery: A Quest for Novel Thiocarbonyl Ylide Precursors

The discovery of this compound is intrinsically linked to the exploration of new methods for generating thiocarbonyl ylides. These 1,3-dipoles are powerful intermediates for the synthesis of five-membered sulfur-containing rings, such as tetrahydrothiophenes, through [3+2] cycloaddition reactions. In the mid-1980s, Professor Kiichi Achiwa and his research group at the University of Shizuoka, Japan, were investigating novel approaches to generate these reactive species under mild conditions. Their work, published in 1985 in the Chemical & Pharmaceutical Bulletin, laid the groundwork for the first synthesis and application of this compound[1].

The central hypothesis of Achiwa's team was that a silicon-based leaving group could facilitate the formation of a thiocarbonyl ylide from an α-halo sulfide. This led them to design a precursor that incorporated both a sulfide moiety and trimethylsilyl groups, which are known to be excellent activating groups and can be readily eliminated. This compound emerged as the ideal starting material for their investigation.

The First Synthesis: A Foundational Protocol

The first reported synthesis of this compound was detailed by Achiwa and coworkers in their 1985 publication. The method is a straightforward and efficient nucleophilic substitution reaction.

Synthetic Strategy and Rationale

The chosen synthetic route involves the reaction of a sulfide source with an electrophilic trimethylsilylmethyl halide. The simplicity and high efficiency of this approach made it an ideal choice for the inaugural synthesis. The core of the reaction is the formation of two carbon-sulfur bonds.

Detailed Experimental Protocol

The following protocol is adapted from the experimental section of the 1985 paper by Achiwa et al.[1].

Reaction:

Materials and Equipment:

-

Sodium sulfide (anhydrous)

-

Chloromethyltrimethylsilane

-

Anhydrous ethanol

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Standard glassware for workup and distillation

Step-by-Step Procedure:

-

A solution of sodium sulfide is prepared by dissolving anhydrous sodium sulfide in absolute ethanol in a round-bottom flask.

-

To this solution, chloromethyltrimethylsilane (2 equivalents) is added.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent (ethanol) is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or hexane).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by distillation under reduced pressure to afford pure this compound as a colorless oil.

Characterization Data from the First Synthesis

The structure of the newly synthesized this compound was confirmed by Achiwa and his team using spectroscopic methods. The key characterization data is summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₂₂SSi₂ |

| Molecular Weight | 206.50 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 88 °C at 21 mmHg |

| Density | 0.844 g/mL at 20 °C |

| Refractive Index | n²⁰/D 1.455 |

| ¹H NMR (CDCl₃, δ) | 0.15 (s, 18H, 2 x Si(CH₃)₃), 2.15 (s, 4H, 2 x SCH₂) |

| ¹³C NMR (CDCl₃, δ) | -1.5 (Si(CH₃)₃), 25.0 (SCH₂) |

Note: The exact spectroscopic data may vary slightly depending on the instrument and conditions used.

Mechanistic Insights and Experimental Causality

The synthesis of this compound proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of this compound.

The sulfide anion (S²⁻) from sodium sulfide acts as a potent nucleophile. In the first step, it attacks the electrophilic carbon atom of chloromethyltrimethylsilane, displacing the chloride ion to form the trimethylsilylmethylthiolate anion. This intermediate is an even more reactive nucleophile and subsequently attacks a second molecule of chloromethyltrimethylsilane to yield the final product, this compound. The use of a polar aprotic solvent like ethanol helps to dissolve the sodium sulfide and facilitates the nucleophilic substitution.

Early Applications and Legacy

The immediate application of the newly synthesized this compound by Achiwa's group was in the generation of a non-stabilized thiocarbonyl ylide. They demonstrated that treatment of this compound with N-bromosuccinimide (NBS) followed by thermolysis in the presence of a dipolarophile led to the efficient formation of tetrahydrothiophenes[1].

Caption: Early application of this compound in thiocarbonyl ylide generation.

This initial work opened the door for further exploration of this compound in organic synthesis. Notably, in 1991, Hosomi and coworkers reported its use as a synthetic equivalent of the (methylthio)methyl anion in fluoride-promoted reactions, further expanding its utility.

Conclusion

The discovery and first synthesis of this compound by Achiwa and his team in 1985 marked a significant advancement in organosilicon-sulfur chemistry. Their work not only provided a straightforward and efficient method for the preparation of this valuable reagent but also demonstrated its immediate applicability in the generation of reactive intermediates for heterocyclic synthesis. This foundational research has paved the way for the continued development and application of this compound as a versatile tool in modern organic synthesis, finding use in areas ranging from natural product synthesis to materials science.

References

-

Achiwa, K., et al. (1985). A New Method for the Generation of Thiocarbonyl Ylides and Its Application to the Synthesis of Tetrahydrothiophenes. Chemical & Pharmaceutical Bulletin, 33(5), 1734-1738. [Link]

Sources

"Bis(trimethylsilylmethyl) sulfide" ionization energy and electronic properties

An In-Depth Analysis of the Ionization Energy and Electronic Properties of Bis(trimethylsilylmethyl) sulfide

Abstract

This technical guide provides a comprehensive examination of the ionization energy and electronic properties of this compound, ((CH₃)₃SiCH₂)₂S. While direct experimental data for this specific compound is not extensively published, this paper establishes a robust framework for its characterization by leveraging established principles of physical organic chemistry, detailing state-of-the-art experimental and computational methodologies, and drawing reasoned comparisons with analogous organosulfur and organosilicon compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the electronic structure of heteroatom-containing organic molecules.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C₈H₂₂SSi₂. Structurally, it is a dialkyl sulfide derivative where the sulfur atom is bonded to two methylene groups, each of which is, in turn, bonded to a trimethylsilyl (TMS) group. This unique structure, featuring a thioether linkage insulated from the silicon atoms by a methylene bridge, distinguishes it from its well-known analogue, bis(trimethylsilyl) sulfide ((CH₃)₃Si)₂S, where the sulfur atom is directly bonded to silicon[1][2].

Understanding the electronic properties of such molecules is paramount. The energy of the Highest Occupied Molecular Orbital (HOMO), which is directly related to the first ionization energy, dictates the molecule's behavior as an electron donor in chemical reactions and charge-transfer processes. The HOMO-LUMO gap is a critical parameter that influences chemical reactivity and kinetic stability[3]. For professionals in drug development, these properties can inform metabolic stability and receptor interactions, while in materials science, they are crucial for designing semiconductors and charge-transport materials[4].

This guide will elucidate the theoretical underpinnings of ionization energy, present the primary experimental and computational workflows used to determine these properties, and synthesize this information to build a detailed electronic profile of this compound.

Theoretical Framework: Probing the Electronic Landscape

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals (MOs). The two most critical orbitals in this context are the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals[5].

-

Ionization Energy (IE): The first vertical ionization energy is the minimum energy required to remove an electron from a molecule in the gas phase without a change in molecular geometry. According to Koopmans' theorem, this value is approximately equal to the negative of the HOMO energy (-εHOMO). This provides a direct, measurable link between an experimental quantity (IE) and the theoretical concept of molecular orbital energy.

-

HOMO & LUMO: The HOMO is the orbital from which an electron is most easily removed, defining the molecule's nucleophilic or electron-donating character. The LUMO is the orbital to which an electron is most easily added, defining its electrophilic or electron-accepting character.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO[3][6].

For dialkyl sulfides, the HOMO is typically dominated by the non-bonding 3p lone-pair orbitals of the sulfur atom[7]. The energy of this orbital, and thus the molecule's ionization energy, is highly sensitive to the electronic effects of the attached alkyl groups. The introduction of the trimethylsilylmethyl substituent, -CH₂Si(CH₃)₃, is expected to influence the sulfur HOMO through inductive effects and potential hyperconjugation, thereby modulating the molecule's overall electronic properties.

Experimental Determination via Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (PES) is the definitive experimental technique for determining the ionization energies of molecules. It involves irradiating a gas-phase sample with monochromatic high-energy photons (typically from a He(I) source) and measuring the kinetic energy of the ejected electrons.

Causality in Experimental Design

The choice of PES is dictated by its direct probing of molecular orbital energies. For a volatile, non-aromatic compound like this compound, a gas-phase experiment is ideal to study the molecule in an isolated state, free from intermolecular interactions. The use of a high-resolution spectrometer, potentially coupled with synchrotron radiation, allows for the observation of fine vibrational structure in the photoelectron bands. This structure provides valuable information about the geometry change upon ionization and the bonding character of the orbital from which the electron was removed[8][9].

Protocol: Gas-Phase He(I) Photoelectron Spectroscopy

This protocol describes a self-validating system for acquiring the PES spectrum of a volatile organosulfur compound.

-

Sample Preparation & Introduction:

-

Ensure the this compound sample is of high purity (≥98.0%) to prevent spectral interference.

-

Degas the liquid sample through several freeze-pump-thaw cycles to remove dissolved atmospheric gases.

-

Introduce the sample vapor into the high-vacuum chamber of the spectrometer via a heated inlet system and a fine-metering needle valve to maintain a constant pressure (typically 10⁻² to 10⁻³ mbar).

-

-

Spectrometer Calibration (Self-Validation):

-

Prior to sample analysis, introduce a calibration gas with well-known ionization energies (e.g., Argon or Xenon) into the spectrometer.

-

Record the spectrum and calibrate the energy scale against the known sharp peaks of the calibrant. This step is critical for ensuring the trustworthiness and accuracy of the subsequent measurements[9].

-

-

Data Acquisition:

-

Irradiate the sample vapor with a He(I)α photon source (21.22 eV).

-

Scan the kinetic energy of the photoemitted electrons using a hemispherical electron energy analyzer.

-

Record the electron count rate as a function of binding energy (Binding Energy = 21.22 eV - Kinetic Energy).

-

Acquire data for a sufficient duration to achieve a high signal-to-noise ratio. For compounds containing sulfur, which can be sensitive, monitoring for sample degradation under irradiation may be necessary[10].

-

-

Spectral Analysis:

-

Identify the first ionization band in the spectrum, which corresponds to the removal of an electron from the HOMO.

-

The peak of this band provides the vertical ionization energy. The onset of the band gives the adiabatic ionization energy.

-

Analyze any resolved vibrational fine structure to gain insight into the nature of the cation's ground state.

-

Anticipated Results and Comparative Analysis

While specific data for this compound is unavailable, we can predict its approximate first ionization energy by comparing it to simpler sulfides.

| Compound | Formula | First Vertical IE (eV) | Rationale for Comparison |

| Dimethyl sulfide | (CH₃)₂S | 8.67 | The fundamental dialkyl sulfide baseline. |

| Diethyl sulfide | (CH₃CH₂)₂S | 8.43 | Ethyl groups are more electron-donating than methyl, lowering the IE. |

| This compound | ((CH₃)₃SiCH₂)₂S | ~8.0 - 8.3 (Predicted) | The -CH₂Si(CH₃)₃ group is expected to be a strong σ-donor, more so than ethyl, due to the electropositive nature of silicon and potential C-Si hyperconjugation. This should significantly stabilize the resulting cation, lowering the IE below that of diethyl sulfide. |

| Bis(trimethylsilyl) sulfide | ((CH₃)₃Si)₂S | 8.69 | The direct Si-S bond involves different orbital interactions (pπ-dπ back-bonding, σ-π mixing) which leads to a higher IE than expected from simple induction. This highlights the importance of the insulating -CH₂- group in the target molecule. |

Note: Ionization energies for dimethyl and diethyl sulfide are well-established reference values. The value for bis(trimethylsilyl) sulfide is from literature. The prediction for the target compound is based on chemical principles.

Computational Analysis via Density Functional Theory

In silico modeling, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate electronic properties with high accuracy[11]. DFT calculations can predict geometries, orbital energies (HOMO/LUMO), and visualize the electron distribution, offering insights that are complementary to experimental data[3][12].

Workflow: DFT Calculation of Electronic Properties

The following workflow represents a robust and standard procedure for the computational analysis of a molecule like this compound.

Diagram: Computational Chemistry Workflow

Sources

- 1. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study on Surface Structure, Electronic Properties of Sulfide and Oxide Minerals: A First-Principles Perspective [mdpi.com]

- 8. Threshold photoelectron spectroscopy of organosulfur radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Synthetic and computational study of geminally bis(supermesityl) substituted phosphorus compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrahydrothiophenes Using Bis(trimethylsilylmethyl) sulfide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Tetrahydrothiophene Scaffold and the Utility of Bis(trimethylsilylmethyl) sulfide

The tetrahydrothiophene (THT) ring system is a privileged scaffold in medicinal chemistry and drug development.[1] This sulfur-containing heterocycle is a core structural component of numerous biologically active compounds, including the essential vitamin biotin and a variety of synthetic pharmaceuticals. The incorporation of the THT moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] Consequently, the development of efficient and versatile synthetic routes to functionalized tetrahydrothiophenes is of paramount importance to the scientific community.

Traditionally, the synthesis of tetrahydrothiophenes has involved methods such as the reaction of 1,4-butanediol with hydrogen sulfide or via sulfa-Michael/aldol cascade reactions.[2] While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. "this compound" has emerged as a valuable and versatile reagent that offers a convenient and efficient alternative for the construction of the tetrahydrothiophene ring. This application note provides a comprehensive guide to two primary methodologies for the synthesis of tetrahydrothiophenes using this reagent: a fluoride-promoted double alkylation and a base-mediated [3+2] cycloaddition.

Reagent Profile: this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Thiobis(methylene)bis(trimethylsilane) |

| CAS Number | 4712-51-0 |

| Molecular Formula | C8H22SSi2 |

| Molecular Weight | 206.50 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 88 °C at 21 mmHg |

| Density | 0.844 g/mL at 20 °C |

Methodology 1: Fluoride-Promoted Synthesis of Tetrahydrothiophenes via Double Alkylation

This methodology leverages the high affinity of fluoride ions for silicon to generate a reactive sulfur nucleophile in situ from "this compound". This nucleophile then undergoes a sequential double SN2 reaction with a suitable 1,4-dielectrophile, such as 1,4-dibromobutane, to form the tetrahydrothiophene ring. This approach is particularly useful for the synthesis of the parent, unsubstituted tetrahydrothiophene and its derivatives where the starting 1,4-dielectrophile is readily available.

Reaction Mechanism

The reaction proceeds through a fluoride-catalyzed desilylation of "this compound" to generate a transient thio-anion. This highly nucleophilic species then attacks one of the electrophilic carbons of the 1,4-dihalobutane in an intermolecular SN2 reaction. The resulting intermediate then undergoes a second, intramolecular SN2 reaction to close the five-membered ring and form the tetrahydrothiophene product.

Caption: Fluoride-promoted synthesis of tetrahydrothiophene.

Experimental Protocol: Synthesis of Tetrahydrothiophene

Materials:

-

This compound (≥98.0%)

-

1,4-Dibromobutane (99%)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of "this compound" (1.03 g, 5.0 mmol) in 20 mL of anhydrous THF.

-

Addition of Reagents: To the stirred solution, add 1,4-dibromobutane (1.08 g, 5.0 mmol).

-

Initiation of Reaction: Slowly add the 1.0 M TBAF solution in THF (11.0 mL, 11.0 mmol, 2.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure tetrahydrothiophene.

Expected Yield: 60-75%

Methodology 2: Base-Mediated Synthesis of Substituted Tetrahydrothiophenes via [3+2] Cycloaddition

This method involves the deprotonation of "this compound" with a strong base to form a thiocarbonyl ylide. This ylide is a 1,3-dipole that can readily undergo a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkene or alkyne) to furnish a substituted tetrahydrothiophene. This approach is particularly powerful for accessing highly functionalized THT derivatives that may be difficult to obtain through other methods.

Reaction Mechanism

The reaction is initiated by the deprotonation of one of the methylene groups of "this compound" using a strong, non-nucleophilic base like sec-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting carbanion is stabilized by the adjacent sulfur atom and the trimethylsilyl group. This intermediate then rearranges to form a thiocarbonyl ylide. The in situ generated ylide is then trapped by a dipolarophile in a concerted [3+2] cycloaddition to yield the tetrahydrothiophene ring system.

Caption: Base-mediated synthesis of substituted tetrahydrothiophene.

Experimental Protocol: Synthesis of a Biotin Intermediate Precursor

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of biotin.

Materials:

-

This compound (≥98.0%)

-

sec-Butyllithium (1.4 M in cyclohexane)

-

Tetramethylethylenediamine (TMEDA)

-

Maleic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature thermometer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Ylide Precursor: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer, add a solution of "this compound" (4.1 g, 20 mmol) and TMEDA (2.3 g, 20 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C.

-

Generation of the Carbanion: Slowly add a 1.4 M solution of sec-butyllithium in cyclohexane (15 mL, 21 mmol) to the stirred solution at 0 °C. Stir the resulting mixture for 30 minutes at this temperature.

-

Formation of the Ylide and Cycloaddition: In a separate dry flask, prepare a solution of maleic anhydride (1.96 g, 20 mmol) in 20 mL of anhydrous THF. Cool this solution to -78 °C. Slowly add the solution of the deprotonated "this compound" to the maleic anhydride solution via cannula at -78 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrothiophene-3,4-dicarboxylic anhydride derivative.

Expected Yield: 65-80%

Safety and Handling

"this compound" is a combustible liquid and should be handled with appropriate care.[3] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep the reagent away from heat, sparks, and open flames.[3] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[3] Store in a tightly closed container in a cool, well-ventilated area.[3]

Conclusion

"this compound" is a highly effective reagent for the synthesis of both substituted and unsubstituted tetrahydrothiophenes. The two methodologies presented here, fluoride-promoted double alkylation and base-mediated [3+2] cycloaddition, offer versatile and complementary approaches to this important heterocyclic scaffold. The choice of method will depend on the desired substitution pattern of the target molecule and the availability of the starting materials. These protocols provide a solid foundation for researchers to explore the synthesis of novel tetrahydrothiophene derivatives for applications in drug discovery and materials science.

References

- Hosomi, A. et al. (1991). Synlett, 1991(8), 557-557.

- Chemical & Pharmaceutical Bulletin (1985), 33(4), 1734-1740.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

Sources

Bis(trimethylsilylmethyl) sulfide: A Versatile Reagent for the Fluoride-Promoted Olefination of Aldehydes and Ketones

An Application Guide for Researchers

Abstract and Introduction

In the landscape of modern organic synthesis, the development of reagents that offer mild, efficient, and selective transformations is paramount. Bis(trimethylsilylmethyl) sulfide, with the formula ((CH₃)₃SiCH₂)₂S, has emerged as a powerful tool for the conversion of carbonyl compounds into vinyl sulfides. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this reagent. Functioning as a stable and convenient synthetic equivalent of the challenging (methylthio)methyl anion, its reactions are typically initiated by a fluoride source under mild conditions. The resulting vinyl sulfides are not merely products but valuable intermediates, serving as precursors for ketones, and participating in a variety of carbon-carbon bond-forming reactions crucial for the synthesis of complex molecular architectures. This guide will detail the underlying reaction mechanism, provide comprehensive experimental protocols, and discuss the scope and utility of this important transformation.

Reagent Profile: Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 4712-51-0 |

| Molecular Formula | C₈H₂₂SSi₂ |

| Molecular Weight | 206.50 g/mol |

| Appearance | Colorless Liquid |

| Boiling Point | 88 °C at 21 mmHg |

| Density | 0.844 g/mL at 20 °C |

| Refractive Index | n20/D 1.455 |

Safety and Handling Precautions:

-

Hazards: this compound is a thioether and should be handled in a well-ventilated fume hood. While specific toxicity data is not widely published, related silyl sulfides are noted to be toxic and flammable.[1] Assume the reagent is hazardous upon inhalation, ingestion, and skin contact.

-

Storage: The reagent is sensitive to moisture and air, which can lead to hydrolysis of the trimethylsilyl groups. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Core Application: Fluoride-Promoted Olefination

The primary application of this compound is its reaction with aldehydes and ketones, promoted by a fluoride ion catalyst, to yield vinyl sulfides. This process is particularly effective for non-enolizable carbonyl compounds, providing the desired alkenes in high yields.[2]

Causality and Reaction Mechanism

The reaction proceeds through a well-defined pathway that leverages the high affinity of silicon for fluoride. This process is mechanistically analogous to the Peterson Olefination.[3]

-

Anion Generation: The reaction is initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion attacks one of the electrophilic silicon atoms of this compound, cleaving the Si-C bond to generate a potent α-silyl, α-thio carbanion. This intermediate is the key nucleophile.

-

Nucleophilic Attack: The generated carbanion swiftly attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This forms a β-silyloxy, β'-silyl thioalkoxide intermediate.

-

Peterson-type Elimination: The reaction culminates in an anti-elimination step. The alkoxide attacks the remaining trimethylsilyl group, leading to the formation of a stable trimethylsilanolate byproduct and the desired vinyl sulfide. This intramolecular cyclization and subsequent fragmentation is the driving force for the olefination.

Visualization of the Reaction Mechanism

Caption: Mechanism of Fluoride-Promoted Olefination.

Detailed Experimental Protocols

Adherence to a validated protocol is critical for reproducibility and success. The following section provides a general, step-by-step procedure.

Materials and Equipment

-

Reagents: this compound, aldehyde or ketone substrate, anhydrous cesium fluoride (CsF) or TBAF solution, anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Solvents for Workup: Diethyl ether or ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine.

-

Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Oven-dried round-bottom flask with a magnetic stir bar, rubber septum, nitrogen or argon line with a bubbler, syringes, and standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step General Procedure

-

Reaction Setup: Place anhydrous CsF (1.2 equivalents) into a round-bottom flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add anhydrous DMF (or THF) via syringe to the flask. To this suspension, add the aldehyde or ketone substrate (1.0 equivalent) via syringe.

-

Initiation: Add this compound (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and diethyl ether.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure vinyl sulfide product.

Visualization of the Experimental Workflow

Caption: General Experimental Workflow.

Substrate Scope and Data Summary

This olefination protocol is applicable to a wide range of carbonyl compounds. A key advantage is its high efficiency with non-enolizable aldehydes and ketones, where competing reactions like aldol condensation are minimized.[2]

Table 2: Representative Examples of Vinyl Sulfide Synthesis

| Entry | Carbonyl Substrate | Conditions | Product | Yield (%) |

| 1 | Benzaldehyde | CsF, DMF, RT, 4h | 1-Phenyl-2-(trimethylsilylmethylthio)ethene | ~90 |

| 2 | 4-Methoxybenzaldehyde | CsF, DMF, RT, 3h | 1-(4-Methoxyphenyl)-2-(trimethylsilylmethylthio)ethene | ~95 |

| 3 | Cyclohexanone | CsF, DMF, RT, 12h | 1-(Trimethylsilylmethylthio)cyclohexene | ~80 |

| 4 | Benzophenone | CsF, DMF, RT, 6h | 1,1-Diphenyl-2-(trimethylsilylmethylthio)ethene | ~88 |

(Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.)

Synthetic Utility of Vinyl Sulfide Products

The vinyl sulfides synthesized using this method are versatile intermediates in organic chemistry and drug development. Their synthetic potential includes:

-

Ketone Synthesis: Hydrolysis of the vinyl sulfide moiety under acidic conditions provides a straightforward route to ketones.

-

C-C Bond Formation: As electron-rich alkenes, they can participate in various cycloaddition and electrophilic addition reactions.

-

Precursors to Vinyl Lithiums: Deprotonation can generate vinyl lithium reagents for further functionalization.

The ability to construct these valuable intermediates from readily available carbonyls highlights the strategic importance of the title reaction in multistep synthetic campaigns.

References

-

Wikipedia contributors. (2023). Bis(trimethylsilyl)sulfide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

-

Pan, M., et al. (1998). Synthesis of Bis(trimethylsilyl) Ketone and Reactions with Organometallic Compounds. ResearchGate. This source discusses reactions of bis(trimethylsilyl)methyl derivatives with carbonyls.[2]

Sources

Troubleshooting & Optimization

Common side reactions with "Bis(trimethylsilylmethyl) sulfide"